(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone
Description
The compound (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone is a structurally complex molecule featuring a fused thienoisoquinoline core substituted with an amino group and an ethyl side chain, linked via a methanone bridge to a 1,3-benzodioxole moiety. The thienoisoquinoline scaffold is analogous to kinase inhibitor frameworks, while the 1,3-benzodioxole group is frequently associated with metabolic stability and enhanced bioavailability .
Structural validation of such compounds often relies on X-ray crystallography, with software like SHELX (e.g., SHELXL for refinement) ensuring precise determination of bond lengths, angles, and ring puckering . The tetrahydrothienoisoquinoline system likely adopts non-planar conformations, necessitating advanced geometric analyses such as Cremer-Pople parameters to quantify puckering amplitudes and phases .
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C21H20N2O3S/c1-2-14-12-5-3-4-6-13(12)17-18(22)20(27-21(17)23-14)19(24)11-7-8-15-16(9-11)26-10-25-15/h7-9H,2-6,10,22H2,1H3 |
InChI Key |
DEXCCEQDXAFTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Substitution: The benzodioxole and thienoisoquinoline moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzodioxole or thienoisoquinoline rings .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5-ETHYL-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s unique structure allows it to fit into the active site of these enzymes, blocking their activity and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural and functional attributes align it with several analogs, particularly methanone-linked heterocycles. Below is a detailed comparison:
Table 1: Key Structural and Functional Attributes of Comparable Compounds
Key Observations:
Structural Similarities: All compounds share a methanone bridge linking two heterocyclic systems, a design choice that enhances rigidity and target binding . The 1,3-benzodioxole group in the target compound and 2,3-dihydrobenzo[b][1,4]dioxin in 17g contribute to metabolic stability via steric shielding of labile groups.
Functional Divergences: Amino vs. Ester/Cyano Substituents: The target compound’s primary amino group contrasts with 7a’s cyano and 7b’s ester moieties . Core Heterocycles: Replacing thienoisoquinoline (target) with pyrazole-thiophene (7a, 7b) or thiazole-benzodioxane (17g) shifts selectivity.
Synthetic Methodologies :
- The target compound’s synthesis likely mirrors methods for 7a/7b and 17g , involving nucleophilic acyl substitution in 1,4-dioxane with triethylamine catalysis.
Conformational Analysis: The tetrahydrothienoisoquinoline ring’s puckering, analyzed via Cremer-Pople coordinates , may influence binding pocket compatibility compared to planar analogs like 7a.
Biological Activity
The compound (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(1,3-benzodioxol-5-yl)methanone , with CAS Number 1011682-29-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.5 g/mol . The structure features a thienoisoquinoline core linked to a benzodioxole moiety via a methanone group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of thienoisoquinoline compounds demonstrate significant antiproliferative effects against various cancer cell lines. The specific mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Properties : Some related compounds have shown effectiveness against bacterial strains and fungi, indicating potential applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes such as topoisomerases and kinases that are critical for cancer cell growth and survival.
- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, enhancing apoptosis in tumor cells.
- Receptor Interaction : The benzodioxole moiety may interact with various receptors involved in cellular signaling pathways.
Antitumor Activity
A study by Shen et al. (2011) evaluated the antitumor effects of structurally related compounds on human tumor cells. It was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent antitumor properties.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HepG2 | 5.4 |
| Compound B | DLD-1 | 3.2 |
| Compound C | NCI-H661 | 4.7 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds derived from thienoisoquinoline structures were tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results highlight the potential of this compound in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
